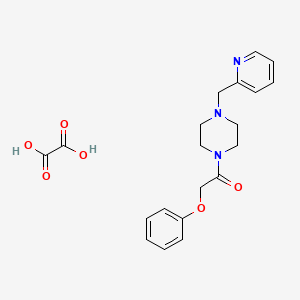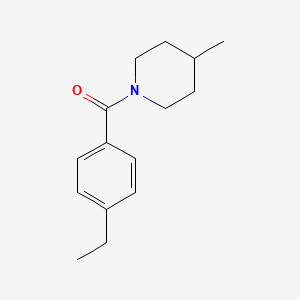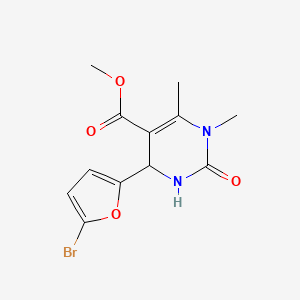![molecular formula C25H21NO3 B4961449 N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide is a chemical compound with a molecular formula of C26H23NO3. It is commonly referred to as HNMPB, and it is used in scientific research to study the function and physiological effects of certain receptors in the body.
作用機序
HNMPB acts as an agonist for GPR35, meaning it binds to and activates the receptor. This activation leads to various downstream signaling pathways that ultimately result in the physiological effects associated with GPR35 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HNMPB are primarily related to its activation of GPR35. These effects can include changes in immune function, inflammation, and pain perception. Additionally, HNMPB has been shown to have anti-inflammatory effects in certain contexts.
実験室実験の利点と制限
One advantage of using HNMPB in lab experiments is that it is a highly specific agonist for GPR35, meaning it can be used to study the effects of this receptor without interfering with other signaling pathways. Additionally, HNMPB has been shown to be stable in various experimental conditions, making it a reliable tool for studying GPR35.
One limitation of using HNMPB in lab experiments is that its effects may be context-dependent, meaning that its effects may vary depending on the specific experimental conditions used. Additionally, HNMPB may not be suitable for all types of experiments, and researchers may need to use alternative tools to study GPR35 in certain contexts.
将来の方向性
Some potential future directions for research involving HNMPB and GPR35 include:
1. Further exploring the role of GPR35 in immune function and inflammation, particularly in the context of various diseases and conditions.
2. Investigating the potential therapeutic applications of GPR35 agonists such as HNMPB, particularly in the context of inflammatory and immune-related conditions.
3. Studying the potential interactions between GPR35 and other signaling pathways and receptors, particularly those involved in inflammation and pain perception.
4. Developing new and improved GPR35 agonists that may have greater specificity, potency, or stability than HNMPB.
Overall, HNMPB is a valuable tool for studying the function and physiological effects of GPR35 in scientific research. Its specific agonist activity and stability make it a reliable and useful tool for studying this receptor, and future research may uncover new applications and directions for this compound.
合成法
HNMPB can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact synthesis method may vary depending on the specific laboratory and equipment used, but the general process involves the reaction of 2-hydroxy-1-naphthaldehyde, 4-methoxybenzylamine, and benzoyl chloride in the presence of a base and a solvent. The resulting product is then purified using various techniques such as column chromatography.
科学的研究の応用
HNMPB is commonly used in scientific research to study the function and physiological effects of certain receptors in the body. Specifically, it is used to study the effects of the G protein-coupled receptor (GPCR) known as GPR35. This receptor is known to play a role in various physiological processes, including immune function, inflammation, and pain perception.
特性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-29-20-14-11-18(12-15-20)24(26-25(28)19-8-3-2-4-9-19)23-21-10-6-5-7-17(21)13-16-22(23)27/h2-16,24,27H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQSBPSHBBYBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxynaphthalen-1-yl)(4-methoxyphenyl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)


![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)



![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B4961429.png)
![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)

